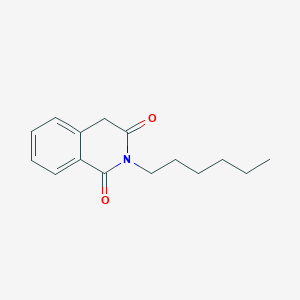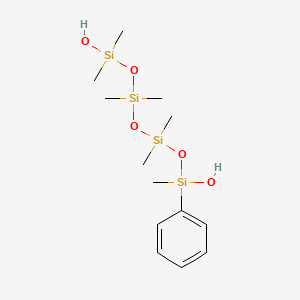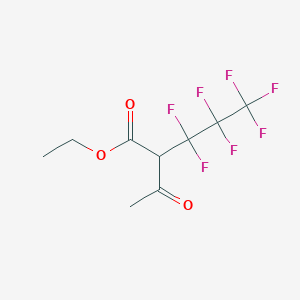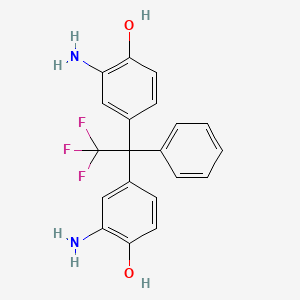
2-Hexylisoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexylisoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative features a hexyl group attached to the nitrogen atom of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring. The hexyl group can be introduced through alkylation reactions using hexyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Hexylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups, depending on the reagents used.
科学研究应用
2-Hexylisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
2-Methylisoquinoline-1,3(2H,4H)-dione: A similar compound with a methyl group instead of a hexyl group.
2-Propylisoquinoline-1,3(2H,4H)-dione: A derivative with a propyl group.
Uniqueness
2-Hexylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the hexyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
属性
| 168551-61-9 | |
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
2-hexyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-7-10-16-14(17)11-12-8-5-6-9-13(12)15(16)18/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChI 键 |
LMONSPPCSINGKH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C(=O)CC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)




![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)

![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
